2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
The compound acts as an inhibitor of the sodium-chloride symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these ions along with water in the urine . This diuretic effect contributes to its antihypertensive properties .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the normal electrolyte balance in the body. This leads to a decrease in extracellular fluid volume, which in turn reduces blood pressure . Additionally, the compound has been reported to cause loss of potassium and an increase in serum uric acid .
Pharmacokinetics
Like other thiazides, it is expected to be absorbed in the gastrointestinal tract and excreted in the urine . The compound’s bioavailability, half-life, and other ADME properties would need further investigation.
Result of Action
The primary result of the compound’s action is a reduction in blood pressure due to its diuretic effect . This makes it potentially useful in the treatment of hypertension . The loss of potassium could lead to hypokalemia, and the increase in serum uric acid could exacerbate gout .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and sulfur-containing reagents under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiadiazine derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Substituted benzothiadiazine derivatives with various functional groups.
Scientific Research Applications
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as antihypertensive, antidiabetic, and neuroprotective effects.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a member of the benzothiadiazine family, known for its diverse pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiadiazine ring with a sulfanyl group and an acetamide moiety. The structural formula can be represented as follows:
Key Characteristics
Property | Value |
---|---|
Molecular Weight | 292.37 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It is believed to act primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It can modulate receptors that are crucial for cellular signaling pathways, potentially affecting neurotransmitter release and ion channel activity.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize the potential activities of this compound based on existing literature.
Antimicrobial Activity
Benzothiadiazine derivatives have shown promising antimicrobial properties. Preliminary studies suggest that this compound may possess significant activity against various bacterial strains and fungi. For instance:
- Case Study : A study demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 10–50 µg/mL.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has indicated that benzothiadiazine derivatives can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : In vitro studies have shown that these compounds can halt the cell cycle in the G2/M phase.
Antidiabetic Effects
Some derivatives have been explored for their antidiabetic potential by enhancing insulin sensitivity and reducing blood glucose levels.
Research Findings
A review of literature reveals several studies focusing on the biological activities of benzothiadiazine derivatives:
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-11-6-8-12(9-7-11)17-15(20)10-23-16-18-13-4-2-3-5-14(13)24(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDDKCSKWIJXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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